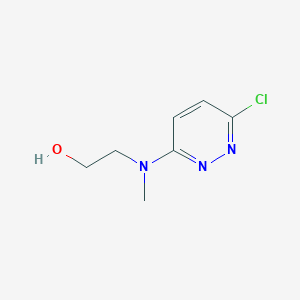

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

Description

Propriétés

IUPAC Name |

2-[(6-chloropyridazin-3-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLCLGTMCOTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481816 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54121-11-8 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol typically involves the reaction of 6-chloropyridazine with methylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloropyridazine ring can be reduced to form a dihydropyridazine derivative.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetaldehyde or 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetic acid.

Reduction: Formation of this compound derivatives with reduced pyridazine rings.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

- Molecular Formula : C₇H₁₀ClN₃O

- Molecular Weight : 187.63 g/mol

- CAS Number : 54121-11-8 .

Structural Features: This compound features a pyridazine core substituted with a chlorine atom at position 6 and a methylaminoethanol group at position 2. The ethanolamine moiety enhances solubility in polar solvents, while the chloropyridazine ring contributes to electrophilic reactivity, making it a versatile intermediate in medicinal and coordination chemistry .

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between this compound and its closest analogs:

Activité Biologique

The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is a pyridazine derivative that has garnered attention for its diverse biological activities. With the molecular formula C7H10ClN3O, this compound features a chloropyridazine ring, a methylamino group, and an ethanol moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interactions with enzymes and proteins. Pyridazine derivatives typically engage in biochemical processes through nitrogen atoms present in their structure, facilitating enzyme inhibition or activation. This interaction can lead to significant alterations in metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It has been shown to possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by affecting cell signaling pathways and gene expression related to tumor growth.

- Enzyme Interaction : The compound has been identified as a biochemical probe for studying enzyme interactions, which may help elucidate its role in metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study :

- Anticancer Activity :

- Enzyme Inhibition :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.